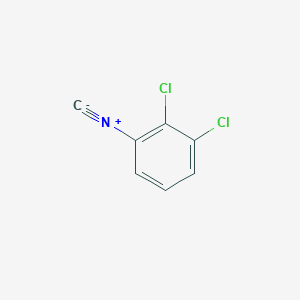

1,2-Dichloro-3-isocyanobenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,2-Dichloro-3-isocyanobenzene is an organic compound with the molecular formula C7H3Cl2N . It is used in the study of the inhibition mechanism of reconstituted cytochrome p-450scc-linked monooxygenase system by antimycotic reagent and other inhibitors .

Synthesis Analysis

The synthesis of 1,2-Dichloro-3-isocyanobenzene can be achieved from Carbonimidic dichloride, (2,3-dichlorophenyl)- (9CI) . The kinetic parameters of the synthesis process, including the order of the reaction, the pre-exponential factor, and activation energy, were experimentally determined by conductance and other methods .Molecular Structure Analysis

1,2-Dichloro-3-isocyanobenzene contains a total of 13 bonds; 10 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, and 1 positively charged N .Chemical Reactions Analysis

The catalytic oxidation of environmentally unfriendly chlorinated organics is a powerful tool that can be used to completely mineralize these organic compounds. In this study, metals (Mn, Ni, V, and Fe) supported on zirconia have been investigated as catalysts in the oxidation of 1,2-dichlorobenzene .Physical And Chemical Properties Analysis

The molecular weight of 1,2-Dichloro-3-isocyanobenzene is 172.01 g/mol . It has a total of 10 heavy atoms and 1 hydrogen bond acceptor .科学的研究の応用

Synthesis of Adamantane Derivatives

1,2-Dichloro-3-isocyanobenzene: is used in the synthesis of adamantane derivatives, such as 1-(1-isocyanoethyl)adamantane . This process is significant because it provides a method to synthesize these compounds without the need for toxic reagents like POCl3 or triphosgene. The method also yields higher outputs compared to previous methods .

Organic Synthesis

The compound serves as an intermediate in organic synthesis, particularly in the development of new synthetic routes. It’s used to optimize various bases and solvents to improve yield percentages significantly, which is crucial for large-scale production .

特性

IUPAC Name |

1,2-dichloro-3-isocyanobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2N/c1-10-6-4-2-3-5(8)7(6)9/h2-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCVRZLUZDSRYDM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]C1=C(C(=CC=C1)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20374199 |

Source

|

| Record name | 1,2-Dichloro-3-isocyanobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Dichloro-3-isocyanobenzene | |

CAS RN |

245539-09-7 |

Source

|

| Record name | 1,2-Dichloro-3-isocyanobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3S)-3-benzyl-4-(9H-fluoren-9-ylmethoxycarbonyl)-2-oxopiperazin-1-yl]acetic acid](/img/structure/B1334027.png)

![3-(4-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid](/img/structure/B1334050.png)